molecular formula C9H12N2O2 B13314625 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine

5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine

Cat. No.: B13314625
M. Wt: 180.20 g/mol
InChI Key: IKIMTKHRAPYCMB-UHFFFAOYSA-N
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Description

5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine: is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an oxetane ring at the 2-position via an oxygen atom. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative and oxetane.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4 and H2O2, typically used in aqueous or organic solvents.

    Reduction: LiAlH4 is a common reducing agent used in anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require bases like NaH and solvents like DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, modulating their activity. The oxetane ring and pyridine moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine is unique due to the presence of both the methyl group and the oxetane ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-methyl-2-(oxetan-3-yloxy)pyridin-4-amine

InChI

InChI=1S/C9H12N2O2/c1-6-3-11-9(2-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5H2,1H3,(H2,10,11)

InChI Key

IKIMTKHRAPYCMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1N)OC2COC2

Origin of Product

United States

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